![molecular formula C13H23N3O2 B14272682 Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- CAS No. 131027-88-8](/img/structure/B14272682.png)
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- typically involves the reaction of piperazine with isopropyl bromide to introduce the isopropyl group. This is followed by the acylation of the resulting compound with 2-oxo-1-pyrrolidineacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler compound with similar structural features but lacking the isopropyl and pyrrolidinylacetyl groups.
1-(2-Methoxyethyl)piperazine: Another derivative with different substituents, leading to distinct chemical properties.
Uniqueness
Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]- is unique due to its specific substituents, which confer unique chemical reactivity and potential applications. The presence of the isopropyl group and the pyrrolidinylacetyl moiety distinguishes it from other piperazine derivatives and contributes to its distinct biological and chemical properties.
Propiedades
Número CAS |
131027-88-8 |
|---|---|
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H23N3O2/c1-11(2)14-6-8-15(9-7-14)13(18)10-16-5-3-4-12(16)17/h11H,3-10H2,1-2H3 |
Clave InChI |
VMLCGKCHBWFRBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C(=O)CN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

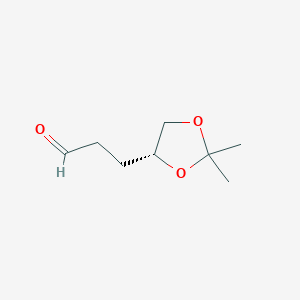
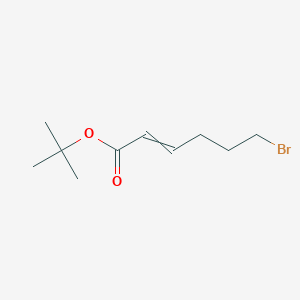
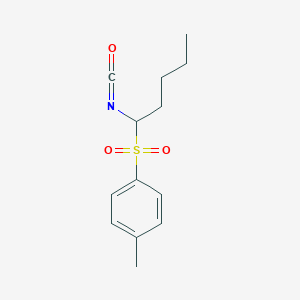
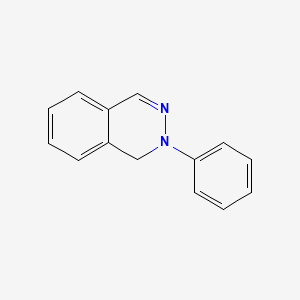
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
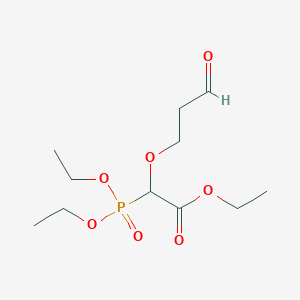

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
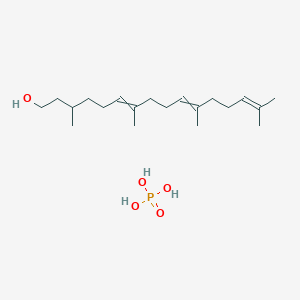
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
